6-Hydroxychlorzoxazone

Descripción general

Descripción

La 6-Hidroxi Clorzoxazona es un metabolito novedoso de la clorzoxazona, formado por la hidroxilación de la clorzoxazona por la enzima citocromo P450 familia 2 subfamilia E miembro 1 . Se utiliza como un marcador confiable de la actividad metabólica del citocromo P450 familia 2 subfamilia E miembro 1 .

Métodos De Preparación

La 6-Hidroxi Clorzoxazona se sintetiza mediante la hidroxilación de la clorzoxazona. Esta reacción es catalizada por la enzima citocromo P450 familia 2 subfamilia E miembro 1 . El compuesto se prepara típicamente en un entorno de laboratorio para fines de investigación y es soluble en metanol .

Análisis De Reacciones Químicas

La 6-Hidroxi Clorzoxazona se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar bajo condiciones específicas.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales bajo condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

La 6-Hidroxi Clorzoxazona tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La 6-Hidroxi Clorzoxazona ejerce sus efectos al ser un metabolito de la clorzoxazona. La clorzoxazona actúa como un relajante muscular esquelético al bloquear los impulsos nerviosos o las sensaciones de dolor que se envían al cerebro . La hidroxilación de la clorzoxazona para formar 6-Hidroxi Clorzoxazona está mediada por la enzima citocromo P450 familia 2 subfamilia E miembro 1 .

Comparación Con Compuestos Similares

La 6-Hidroxi Clorzoxazona es única debido a su formación específica a través de la hidroxilación de la clorzoxazona por la enzima citocromo P450 familia 2 subfamilia E miembro 1 . Compuestos similares incluyen:

Clorzoxazona: El compuesto original, utilizado como un relajante muscular.

4-Hidroxi mefenitoína: Otro metabolito hidroxilado utilizado en análisis metabólicos.

1′-Hidroximidazolam: Un metabolito hidroxilado utilizado en el cribado de enzimas.

Estos compuestos comparten vías metabólicas similares, pero difieren en sus aplicaciones y efectos específicos.

Actividad Biológica

6-Hydroxychlorzoxazone (6-OH-CZX) is a significant metabolite of chlorzoxazone, primarily formed through the action of cytochrome P450 2E1 (CYP2E1). This compound has garnered attention due to its implications in pharmacokinetics, enzyme activity, and potential clinical applications. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, pharmacokinetic parameters, and relevant case studies.

Metabolic Pathways

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to form this compound. The enzymatic conversion is critical for understanding the pharmacological effects and potential toxicity of chlorzoxazone. The metabolic pathway can be summarized as follows:

- Substrate : Chlorzoxazone

- Enzyme : Cytochrome P450 2E1 (CYP2E1)

- Product : this compound

The reaction kinetics have been characterized using various methods, including electrochemical techniques. A recent study demonstrated that the maximal reaction rate () for the formation of 6-OH-CZX was with a Michaelis constant () of .

Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied in various populations, including liver transplant patients and healthy controls. Key parameters include:

| Parameter | Liver Transplant Patients (n=7) | Healthy Control Subjects (n=16) |

|---|---|---|

| Plasma C max (ng/ml) | * | |

| Plasma t 1/2 (hr) | * | |

| Urinary recovery (mg) | ||

| Apparent oral clearance (CL/F) (ml/min) |

*Significantly different from healthy controls (p < 0.05).

These findings indicate that CYP2E1 activity is significantly enhanced in liver transplant patients shortly after surgery, suggesting alterations in drug metabolism during recovery .

Study on Liver Transplant Patients

In a study involving liver transplant patients administered chlorzoxazone as part of a multiprobe CYP cocktail, the metabolic ratio of chlorzoxazone to its hydroxylated form was significantly elevated during the first month post-transplantation compared to healthy controls . The study concluded that this elevation indicates enhanced CYP2E1 activity, which gradually normalizes over time.

Pharmacokinetic Observations in Diabetic Rats

Research involving LCD rats (liver cirrhosis with diabetes mellitus) showed that while total liver protein decreased significantly, the expression of CYP2E1 increased by 124%. However, intrinsic clearance for the formation of 6-OH-CZX remained comparable between LCD and control rats . This suggests that while liver disease may affect overall metabolism, specific enzyme activities can remain intact or even increase.

Electrochemical Detection Methods

Recent advancements have introduced electrochemical methods for detecting and quantifying this compound directly from biological samples without extensive sample preparation . This method enhances sensitivity and specificity in measuring enzyme activity related to CYP2E1.

Propiedades

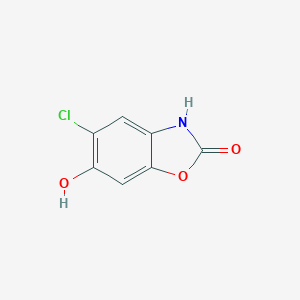

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169919 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-45-4 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1750-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxybenzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-hydroxychlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?

A1: this compound serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to this compound via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []

Q2: How is this compound used to assess CYP2E1 activity?

A2: Researchers administer chlorzoxazone and then measure the ratio of this compound to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.

Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?

A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []

Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?

A4: Yes, several factors can influence the results:

- Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.

- Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased this compound formation. []

- Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting this compound formation. []

- Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]

Q5: Beyond this compound, are there alternative methods to phenotype CYP2E1?

A5: While this compound remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []

Q6: Can diseases like diabetes affect CYP2E1 activity?

A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.

Q7: How does obesity impact CYP2E1 activity?

A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.

Q8: Can dietary factors influence CYP2E1 activity?

A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.

Q9: What analytical techniques are used to measure chlorzoxazone and this compound?

A9: Several methods are employed:

- **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and this compound in biological samples. [, , , , , , ]

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]

- Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled this compound formed. []

Q10: What are the challenges and future directions in researching this compound and CYP2E1?

A10: Research efforts continue to focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.